molecular formula C10H17N B12578735 1-Azatricyclo[7.2.0.03,6]undecane CAS No. 625129-50-2

1-Azatricyclo[7.2.0.03,6]undecane

Cat. No.: B12578735
CAS No.: 625129-50-2
M. Wt: 151.25 g/mol
InChI Key: ZRWXTTIUPGRUOW-UHFFFAOYSA-N
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Description

1-Azatricyclo[72003,6]undecane is a tricyclic compound with the molecular formula C10H17N This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azatricyclo[7.2.0.03,6]undecane typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-Azatricyclo[7.2.0.03,6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the compound’s structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Azatricyclo[7.2.0.03,6]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azatricyclo[7.2.0.03,6]undecane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Azatricyclo[4.3.1.13,8]undecane: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.

    4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound includes additional functional groups, making it more complex.

Uniqueness

1-Azatricyclo[7.2.0.03,6]undecane is unique due to its specific tricyclic structure and the position of the nitrogen atom.

Properties

CAS No.

625129-50-2

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-azatricyclo[7.2.0.03,6]undecane

InChI

InChI=1S/C10H17N/c1-2-9-7-11-6-5-10(11)4-3-8(1)9/h8-10H,1-7H2

InChI Key

ZRWXTTIUPGRUOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN2CC3C1CC3

Origin of Product

United States

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